molecular formula C11H10N2O2 B12895360 3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile CAS No. 75985-55-6

3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile

Cat. No.: B12895360
CAS No.: 75985-55-6
M. Wt: 202.21 g/mol
InChI Key: TZCQVYWAYRZFNJ-UHFFFAOYSA-N
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Description

3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile is a heterocyclic compound that features an oxazolidine ring with a benzyl group and a nitrile group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with ethyl cyanoacetate, followed by cyclization with formaldehyde under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as solvent choice, temperature, and catalyst concentration is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolidinones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The oxazolidine ring can interact with active sites of enzymes, while the benzyl and nitrile groups contribute to binding affinity and specificity . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile is unique due to the presence of both the benzyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

75985-55-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile

InChI

InChI=1S/C11H10N2O2/c12-6-10-8-15-11(14)13(10)7-9-4-2-1-3-5-9/h1-5,10H,7-8H2

InChI Key

TZCQVYWAYRZFNJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)O1)CC2=CC=CC=C2)C#N

Origin of Product

United States

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